5-Bromo-4-methoxythiophene-3-carbonyl chloride

Physicochemical property Purity assessment Formulation

Researchers requiring sequential thiophene functionalization face the challenge of sourcing intermediates with orthogonal reactive handles. 5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8) solves this with a reactive acyl chloride at C3 for amide/ester formation and a bromine at C5 for Pd-catalyzed cross-coupling-enabling controlled, stepwise elaboration without protecting group manipulation. • Dual reactive sites: acyl chloride (nucleophilic acyl substitution) + bromine (Suzuki/Stille coupling) • Higher thermal stability (bp 311.4°C) vs. chloro or non-methoxylated analogs for high-temperature protocols • Typical purity: ≥95%; available from stock for immediate dispatch

Molecular Formula C6H4BrClO2S
Molecular Weight 255.52 g/mol
CAS No. 162848-22-8
Cat. No. B063220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxythiophene-3-carbonyl chloride
CAS162848-22-8
Molecular FormulaC6H4BrClO2S
Molecular Weight255.52 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1C(=O)Cl)Br
InChIInChI=1S/C6H4BrClO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3
InChIKeyXJAKJJYSTWMFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8): A Bifunctional Heterocyclic Building Block for Medicinal and Materials Chemistry


5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS 162848-22-8) is a trisubstituted thiophene derivative with the molecular formula C6H4BrClO2S and a molecular weight of 255.52 g/mol . It features a thiophene core with a reactive acyl chloride group at the 3-position, a bromine atom at the 5-position, and a methoxy group at the 4-position . This unique substitution pattern provides two distinct synthetic handles: the acyl chloride for nucleophilic acyl substitutions (e.g., amide, ester formation) and the bromine atom for cross-coupling reactions (e.g., Suzuki, Stille) . The compound is primarily used as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications .

Why 5-Bromo-4-methoxythiophene-3-carbonyl chloride Cannot Be Replaced by Common Analogs in Synthetic Routes


The utility of 5-Bromo-4-methoxythiophene-3-carbonyl chloride (162848-22-8) is defined by its specific substitution pattern and functional groups. Substituting it with a structurally similar analog introduces a different set of physicochemical and reactivity properties, which can fundamentally alter synthetic outcomes. For instance, replacing the 5-bromo substituent with a chloro (5-Chloro-4-methoxythiophene-3-carbonyl chloride, CAS 175137-49-2) results in a less reactive halogen for cross-coupling reactions . The absence of the 4-methoxy group (as in 5-Bromo-3-thiophenecarbonyl chloride, CAS 98215-44-2) removes an electron-donating group, which influences the electronic properties of the thiophene ring and its subsequent reactivity [1]. Most critically, replacing the acyl chloride with a carboxylic acid (5-Bromo-4-methoxythiophene-3-carboxylic acid, CAS 162848-23-9) eliminates its direct utility as an electrophilic partner for amide or ester bond formation without additional activation steps . These differences are not trivial and preclude simple, one-to-one substitution without a significant re-optimization of synthetic protocols.

Quantitative Comparison: Physicochemical and Reactivity Data for 5-Bromo-4-methoxythiophene-3-carbonyl chloride vs. Key Analogs


Melting Point: 5-Bromo-4-methoxythiophene-3-carbonyl chloride vs. Analogs

The melting point of 5-Bromo-4-methoxythiophene-3-carbonyl chloride is reported as 77°C . This is an intermediate value compared to its structural analogs. The 5-chloro analog melts at a lower 66°C , while the corresponding carboxylic acid derivative melts at a significantly higher 155°C [1]. The non-brominated analog, 4-methoxythiophene-3-carbonyl chloride, is a liquid at room temperature .

Physicochemical property Purity assessment Formulation

Boiling Point and Thermal Stability: 5-Bromo-4-methoxythiophene-3-carbonyl chloride vs. Analogs

The boiling point of 5-Bromo-4-methoxythiophene-3-carbonyl chloride is reported as 311.4°C at 760 mmHg . This is higher than the 5-chloro analog (281.7°C) and significantly higher than the non-methoxylated analog, 5-Bromo-3-thiophenecarbonyl chloride (255.0°C) . The data suggests that the combination of the bromo and methoxy substituents on the thiophene ring increases intermolecular forces, leading to a higher boiling point.

Thermal stability Distillation Reaction optimization

Functional Group Reactivity: Acyl Chloride vs. Carboxylic Acid Derivative

5-Bromo-4-methoxythiophene-3-carbonyl chloride features an acyl chloride group, which is inherently more reactive towards nucleophiles than the carboxylic acid group of its direct analog, 5-Bromo-4-methoxythiophene-3-carboxylic acid . While no direct kinetic data was found for this specific pair, the class-level reactivity difference is well-established: acyl chlorides react readily with amines and alcohols to form amides and esters, respectively, often without the need for an additional coupling agent or activation step that a carboxylic acid would require .

Synthetic efficiency Amide bond formation Esterification

Optimal Applications for 5-Bromo-4-methoxythiophene-3-carbonyl chloride Based on Differentiated Properties


Synthesis of Diversified Amide and Ester Libraries via Direct Acylation

Given the presence of the reactive acyl chloride group , 5-Bromo-4-methoxythiophene-3-carbonyl chloride is ideally suited for the rapid synthesis of amide and ester derivatives. This is particularly valuable in medicinal chemistry for constructing compound libraries where a diverse set of amide or ester substituents is desired on the thiophene core. The reaction can be performed under mild conditions with a variety of nucleophiles, streamlining the generation of structure-activity relationship (SAR) data.

Building Block for Conjugated Materials via Sequential Cross-Coupling

The combination of the 5-bromo substituent and the 3-acyl chloride group allows for the controlled, sequential functionalization of the thiophene ring . This is a powerful strategy for synthesizing well-defined oligothiophenes or thiophene-containing polymers for organic electronics (e.g., OLEDs, OPVs). The acyl chloride can be used to attach the molecule to a surface or to another building block, followed by a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the bromine position to extend the conjugated system. The specific electronic influence of the 4-methoxy group, compared to an unsubstituted analog, will tune the final material's properties.

Intermediate for Pharmaceuticals Requiring a Thiophene Scaffold with Enhanced Thermal Stability

For synthetic routes that involve elevated temperatures, the higher boiling point of 5-Bromo-4-methoxythiophene-3-carbonyl chloride (311.4°C) compared to its 5-chloro (281.7°C) or non-methoxylated (255.0°C) analogs suggests it may offer greater thermal stability. This property makes it a more robust intermediate for processes like high-temperature amide coupling or for subsequent transformations that require heating, reducing the risk of compound degradation or loss before the desired product is formed.

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